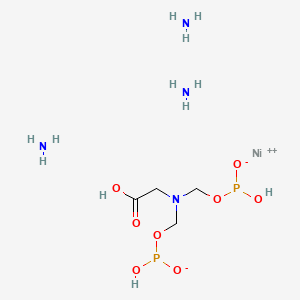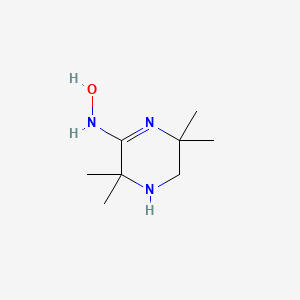
Uranium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium bromide is an inorganic compound with the chemical formula UBr₃. It is a radioactive substance that appears as a brown solid at room temperature . This compound is part of the actinide halides and is known for its reactivity and instability in both water and air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium bromide can be synthesized through several methods:
Reaction of Uranium Metal or Uranium(III) Hydride with Hydrogen Bromide: This method involves the direct reaction of uranium metal or uranium(III) hydride with hydrogen bromide gas.
Thermal Decomposition of Ammonium Uranium Bromide Complex: Another method involves the thermal decomposition of NH₄UBr₄·1.5CH₃CN·6H₂O.
Industrial Production Methods: Industrial production of uranium bromide is challenging due to its rapid oxidation in both water and air. Therefore, it requires controlled environments to prevent degradation .
Types of Reactions:
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Uranium bromide can participate in substitution reactions, where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Exposure to air or water.
Substitution: Reagents such as trimethylsilyl bromide (Me₃SiBr) can be used to replace bromide ions.
Major Products Formed:
Oxidation: Uranium oxides and bromine gas.
Substitution: Various uranium complexes depending on the substituting ligand.
Scientific Research Applications
Uranium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of uranium bromide involves its reactivity with other substances. Its molecular targets include various ligands and substrates that can interact with the uranium center. The pathways involved typically include oxidation-reduction reactions and ligand substitution processes .
Comparison with Similar Compounds
Uranium Chloride (UCl₃): Similar to uranium bromide but with chloride ions instead of bromide.
Uranium Iodide (UI₃): Another halide of uranium, which is less reactive compared to uranium bromide.
Uniqueness: Uranium bromide is unique due to its high reactivity and the challenges associated with its synthesis and handling. Its rapid oxidation in air and water makes it distinct from other uranium halides .
Properties
CAS No. |
108261-34-3 |
|---|---|
Molecular Formula |
BrU- |
Molecular Weight |
317.93 g/mol |
IUPAC Name |
uranium;bromide |
InChI |
InChI=1S/BrH.U/h1H;/p-1 |
InChI Key |
LFJIUMQUGFGOCN-UHFFFAOYSA-M |
Canonical SMILES |
[Br-].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


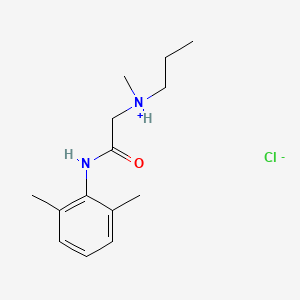

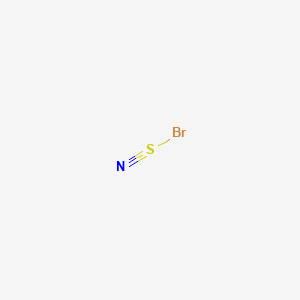
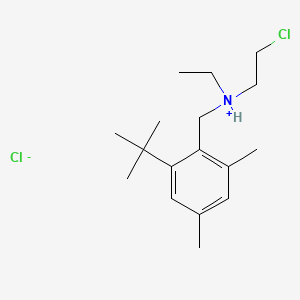
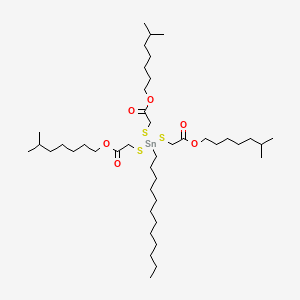
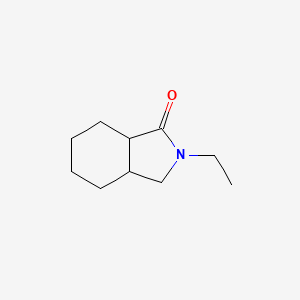

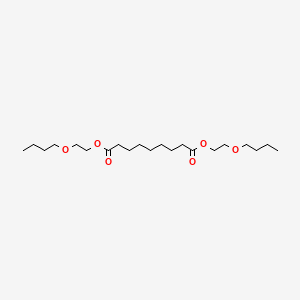
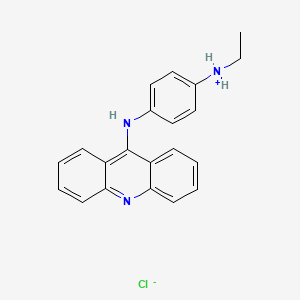
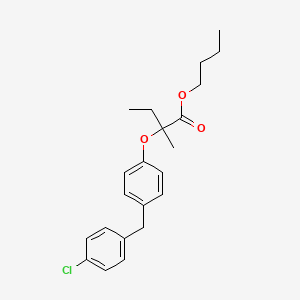
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
